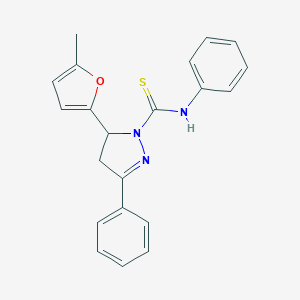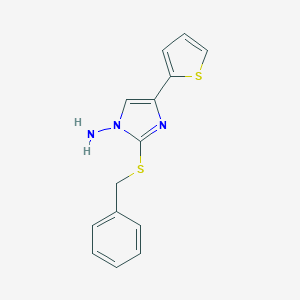
5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as MDPT or thiothinone, is a synthetic compound that belongs to the class of designer drugs. It was first synthesized in the 1960s and has since gained popularity among drug users due to its psychoactive effects. However,
Mécanisme D'action
The mechanism of action of 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is not well understood. However, it is believed to act as a central nervous system stimulant, similar to other designer drugs. It is thought to act by increasing the release of dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce hyperactivity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in lab experiments is its availability and low cost. It can be easily synthesized in the lab and is relatively inexpensive compared to other reagents. However, one limitation is its potential for abuse. 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a psychoactive compound and may be misused by lab personnel or students.
Orientations Futures
There are several future directions for the use of 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in scientific research. One potential application is its use as a reagent for the synthesis of new compounds with potential therapeutic applications. Another potential application is its use in the development of new drugs for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
In conclusion, 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a synthetic compound that has gained popularity among drug users due to its psychoactive effects. However, it also has potential scientific research applications, including its use as a reagent in organic chemistry and the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can be synthesized using various methods, including the reaction of 5-methyl-2-furaldehyde with phenylhydrazine, followed by reaction with thiosemicarbazide in the presence of a catalyst. Another method involves the reaction of 5-methyl-2-furaldehyde with phenylhydrazine and thiourea in the presence of a catalyst. These methods have been described in detail in scientific literature.
Applications De Recherche Scientifique
5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential use in various scientific research applications. One such application is its use as a reagent in organic chemistry. 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been used as a reagent for the synthesis of various compounds, including pyrazolines, pyrazoles, and thiazoles. It has also been used as a reagent for the synthesis of amines and amides.
Propriétés
Formule moléculaire |
C21H19N3OS |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
3-(5-methylfuran-2-yl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C21H19N3OS/c1-15-12-13-20(25-15)19-14-18(16-8-4-2-5-9-16)23-24(19)21(26)22-17-10-6-3-7-11-17/h2-13,19H,14H2,1H3,(H,22,26) |
Clé InChI |
NRMHIDNCTRDDRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(O1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-allyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B292077.png)
![Ethyl 7-anilino-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292078.png)
![Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292079.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292080.png)
![Ethyl 7-(4-chlorophenyl)-6-cyano-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292082.png)
![Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292083.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292084.png)
![Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292087.png)
![Ethyl 1-(3-chlorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292094.png)
![Ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292095.png)
![Diethyl 1-(4-chlorophenyl)-7-methyl-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292097.png)
![3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292098.png)
![3-Ethyl 6-methyl 1-(4-ethoxyphenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292099.png)